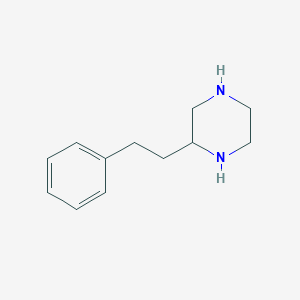

2-Phenethylpiperazine

Beschreibung

2-Phenethylpiperazine is a piperazine derivative featuring a phenethyl group (-CH₂CH₂C₆H₅) attached to the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications as antipsychotics, antidepressants, and antimicrobial agents . The compound’s synthesis typically involves nucleophilic substitution or reductive amination, as seen in related piperazine derivatives .

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTXUSHWBSBIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610710 | |

| Record name | 2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91907-37-8 | |

| Record name | 2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenethylpiperazine can be synthesized through various methods. One common approach involves the reaction of phenethylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenethylpiperazine derivatives. This method ensures high yields and purity of the final product. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under pressure .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced amines.

Substitution: N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenethylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Wirkmechanismus

The mechanism of action of 2-Phenethylpiperazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, making it a compound of interest for therapeutic research .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance metabolic stability and receptor binding affinity in analogs like 1-(4-Chloro-2-nitrophenyl) derivatives, commonly used in antipsychotic agents .

- Electron-Donating Groups (e.g., methoxy): Improve solubility and modulate dopaminergic activity, as seen in 1-(2-methoxyphenyl)piperazine derivatives .

- Bulkier Substituents (e.g., phenethyl): May enhance blood-brain barrier penetration, though direct evidence for 2-Phenethylpiperazine is lacking .

Table 2: Pharmacological Profile of Selected Analogs

Key Findings :

Biologische Aktivität

2-Phenethylpiperazine (PEP) is a bicyclic compound derived from piperazine, featuring a phenethyl group that enhances its biological activity. This compound has garnered attention in pharmacological research due to its interactions with various neurotransmitter systems, particularly its effects on serotonin and dopamine receptors. The exploration of PEP's biological activity encompasses its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Serotonin Receptor Interaction : PEP has been identified as a selective antagonist for the serotonin 5-HT2A receptor. Research indicates that compounds derived from PEP can significantly improve sleep consolidation and deep sleep in animal models by modulating serotonin pathways, which are crucial for sleep regulation .

- Dopamine Receptor Modulation : PEP has also shown affinity for dopamine receptors, particularly D2 receptors. This interaction is significant for its potential use in treating mood disorders and schizophrenia, where dopamine dysregulation is a common feature.

- CNS Activity : Studies have demonstrated that PEP and its derivatives exhibit favorable central nervous system (CNS) partitioning, which is essential for their effectiveness in neurological applications. The pharmacokinetic profiles of certain PEP derivatives suggest good absorption and distribution in the CNS .

Table of Biological Activities

Case Study 1: Sleep Disorders

A study investigated the effects of PEP derivatives on sleep patterns in rats. The results indicated that certain derivatives significantly increased delta power during sleep, suggesting enhanced deep sleep quality. This study highlights the potential of PEP-based compounds in developing treatments for insomnia and other sleep-related disorders .

Case Study 2: Cancer Treatment

Recent research explored the antitumor properties of PEP derivatives against non-small-cell lung cancer (NSCLC). One derivative exhibited a marked reduction in tumor growth in xenograft models, attributed to increased reactive oxygen species (ROS) generation leading to apoptosis in cancer cells. These findings suggest that PEP derivatives could be promising candidates for cancer therapeutics .

Case Study 3: Antibacterial Activity

Another study assessed the antibacterial efficacy of PEP derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. The results revealed moderate antibacterial activity, indicating the potential application of these compounds in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing 2-Phenethylpiperazine with high purity, and how can reaction conditions be optimized?

- The synthesis of this compound derivatives often begins with benzoic acid derivatives, proceeding through steps such as bromination, esterification, and cyclization. For example, benzoacetic acid can be converted into acyl chloride, followed by bromination and subsequent coupling with piperazine . Key optimization parameters include solvent selection (e.g., dimethyl sulfoxide or acetonitrile), reaction time (24–48 hours for cyclization), and stoichiometric ratios (1:1.2 for amine coupling). Purity is validated via IR, HNMR, and HPLC, with yields typically ranging from 60% to 85% depending on substituents .

Q. What analytical techniques are essential for confirming the structural integrity of this compound derivatives?

- Structural confirmation requires multi-modal characterization:

- IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3300–3500 cm⁻¹ for piperazine rings) .

- HNMR : Confirms substitution patterns (e.g., aromatic proton integration for phenyl groups) .

- GC-MS/HPLC : Ensures >95% purity and detects trace byproducts .

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities, critical for chiral derivatives .

Q. How should researchers handle this compound to mitigate safety risks during experiments?

- Follow JIS Z 7253:2019 safety protocols:

- PPE : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Storage : Stabilize as hydrochloride salts in airtight containers at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs across studies?

- Contradictions often arise from assay variability (e.g., receptor-binding vs. functional activity assays). To address this:

- Standardized assays : Use identical cell lines (e.g., HEK-293 for serotonin receptors) and buffer conditions (pH 7.4, 37°C) .

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in compound purity and solvent effects (e.g., DMSO vs. saline) .

- Computational validation : Apply molecular docking to verify binding poses against crystal structures of target proteins (e.g., 5-HT₁A receptors) .

Q. What computational strategies predict the metabolic stability of this compound derivatives?

- In silico tools :

- CYP450 metabolism prediction : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., N-methyl groups prone to oxidation) .

- Quantum mechanics (QM) : Calculates bond dissociation energies to prioritize stable substituents (e.g., fluorinated ethyl groups reduce metabolic clearance) .

- Molecular dynamics (MD) : Simulates interactions with liver microsomal enzymes to predict half-life .

Q. How do stereochemical variations in this compound derivatives impact their biological activity?

- Case study : (R)- vs. (S)-enantiomers of this compound show divergent receptor affinities. For example:

- (R)-enantiomers exhibit 10-fold higher affinity for dopamine D₂ receptors due to optimal hydrogen bonding with Asp114 .

- Chiral resolution via HPLC with amylose-based columns achieves >99% enantiomeric excess (ee) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound analogs?

- Stepwise substitution : Systematically modify substituents (e.g., para-fluoro vs. meta-nitro groups) and measure effects on:

- Receptor binding : Radioligand displacement assays (e.g., [³H]-ketanserin for 5-HT₂A) .

- Solubility : Shake-flask method with HPLC quantification .

- Thermodynamic stability : Differential scanning calorimetry (DSC) to assess melting points .

Contradictions and Methodological Challenges

Q. Why do some studies report conflicting cytotoxicity data for this compound derivatives?

- Discrepancies may stem from:

- Cell line variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) differ in metabolic activity .

- Concentration thresholds : Cytotoxicity often occurs above 100 µM, while therapeutic effects are observed at <10 µM .

- Impurity artifacts : Byproducts from incomplete purification (e.g., residual palladium in coupling reactions) can skew results .

Q. How can researchers address solubility limitations of this compound in aqueous assays?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.